Lupane
Description
Overview of Pentacyclic Triterpene Chemical Scaffold Classes
Triterpenes are a vast class of natural products characterized by a 30-carbon atom skeleton, derived from six isoprene units. rsc.orgnih.govacs.orgmdpi.com Based on the number of rings in their structures, triterpenes can be classified as mono-, bi-, tri-, tetra-, and pentacyclic. rsc.orgnih.gov Among these, tetracyclic and pentacyclic triterpenes are the most common. rsc.orgnih.gov
Pentacyclic triterpenoids, in particular, are distinguished by their five-membered carbon ring systems researchgate.net and are broadly categorized into several main types based on their aglycone structures. The predominant classes include:
Oleanane-type: Examples include oleanolic acid (OA), glycyrrhetinic acid (GA), and maslinic acid. rsc.orgacs.orgmdpi.comekb.eg
Ursane-type: Represented by compounds such as ursolic acid (UA) and asiatic acid (AA). rsc.orgmdpi.comekb.eg
Lupane-type: This family includes significant compounds like betulin (B1666924), lupeol (B1675499), and betulinic acid. rsc.orgnih.govmdpi.comekb.eg
Friedelane-type: An example is friedelin. rsc.orgmdpi.comresearchgate.net
Other less common types include hopane, serratane, and taraxastane. nih.govresearchgate.netnih.gov
These diverse structures arise from the enzymatic cyclization of 2,3-oxidosqualene (B107256), a key step in their biosynthesis, followed by various chemical modifications such as oxidation, glycosylation, and acylation. rsc.orgacs.orgnih.govmdpi.comresearchgate.net
The This compound (B1675458) Skeleton as a Significant Triterpenoid (B12794562) Family
The this compound skeleton (C₃₀H₅₂) is a fundamental parent structure within the pentacyclic triterpenoid family. wikidata.orgnih.gov Compounds based on the this compound scaffold are characterized by a specific arrangement of five rings, typically a 6-6-6-6-5 skeletal unit. mdpi.com This structural motif distinguishes them from other triterpenoid classes. ekb.eg
Prominent examples of this compound-type triterpenoids, widely studied for their biological activities and natural abundance, include:
Lupeol: A pentacyclic triterpenoid with a β-hydroxy group at position 3 of the this compound skeleton. phytomolecules.comnih.gov It is found in various plants, including mango, dandelion coffee, and the skin of lupin seeds. phytomolecules.comnih.govwikipedia.org
Betulin: A naturally occurring triterpene commonly isolated from the bark of birch trees, where it can constitute up to 30% of the dry weight of silver birch bark. wikipedia.org Chemically, betulin is a this compound-structured triterpenoid with hydroxyl groups at positions C3 and C28. mdpi.comwikipedia.org
Betulinic Acid: A naturally occurring pentacyclic triterpenoid derived from the this compound skeleton, featuring a 3β-hydroxy group, a carboxylic acid moiety at C-28, and a double bond between C-20 and C-29. phytomolecules.comnih.gov It is found in the bark of various plant species, including Syzygium claviflorum, Paeonia emodi, and Bowdichia virgilioides. phytomolecules.comnih.gov
These compounds, and many other this compound derivatives, are significant plant secondary metabolites. rsc.orgnih.gov Their presence in various plant taxa, particularly in the Betulaceae family, makes them important chemotaxonomic markers. ogeochem.jp
Historical Context of this compound Triterpenoid Research and Discovery
The study of this compound triterpenoids has a rich history, with initial discoveries dating back centuries. One of the earliest identified this compound compounds, betulin , was discovered in 1788 by the German-Russian chemist Johann Tobias Lowitz. wikipedia.org Its isolation from birch bark, from which it derives its name (Betula), marked an early milestone in natural product chemistry. wikipedia.org
The discovery of betulinic acid followed much later, first reported by Retzlaff in 1902 from the methanolic extract of Gratiola officinalis. nih.gov However, the significant biological activities associated with betulinic acid were not widely reported until decades later. In 1976, a chloroform extract containing betulinic acid from Vauquelinia corymbosa demonstrated a growth-inhibitory effect against lymphocytic leukemia P-388 cells. nih.gov Further research in 1995 by Pisha et al. highlighted betulinic acid as a selective inhibitor of human melanoma, inducing apoptosis without observed toxicity. nih.gov This discovery spurred significant interest in its potential as an anticancer agent. nih.govwikipedia.org
The total synthesis of lupeol , another prominent this compound triterpenoid, was first achieved by Gilbert Stork and colleagues. wikipedia.org A more efficient and enantioselective total synthesis was later reported by Surendra and Corey in 2009. wikipedia.org These synthetic advancements have been crucial for understanding the chemical properties and potential applications of this compound-type compounds. The ongoing research into this compound triterpenoids continues to reveal their diverse roles and potential for therapeutic development. nih.govmdpi.comrepositorioinstitucional.mxfrontiersin.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H52 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene |
InChI |
InChI=1S/C30H52/c1-20(2)21-12-16-27(5)18-19-29(7)22(25(21)27)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1 |
InChI Key |
NKMDIWKRKQFYPH-LHOREHIYSA-N |
Isomeric SMILES |
CC(C)C1CC[C@]2(C1C3CCC4[C@]5(CCCC(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C |
Canonical SMILES |
CC(C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C |
Synonyms |
lupane |
Origin of Product |
United States |
Natural Occurrence and Distribution of Lupane Type Triterpenoids
Phytochemical Sources and Botanical Distribution
The primary sources of lupane-type triterpenoids are plants, where they play various roles, including acting as protective agents against herbivores and pathogens.
Dominant Plant Families and Species
This compound-type triterpenoids are found in a wide array of plant families. Some of the most prominent families and species known to be rich sources of these compounds include:
Betulaceae: This family, commonly known as the birch family, is a significant source of This compound (B1675458) triterpenoids. Alnus glutinosa (black alder) is known to contain lupeol (B1675499), lupenone (B1675497), betulin (B1666924), and betulinic acid in its bark nih.gov.
Platanaceae: The plane tree family also contributes to the diversity of this compound compounds.
Asteraceae: Members of the daisy family have been found to produce various this compound derivatives.
Euonymus carnosus : The stems of this plant are a rich source, with numerous new and known this compound-type triterpenoids having been isolated from them nih.govacs.orgscispace.comacs.orgresearchgate.net.
Acacia mellifera : Several this compound triterpenoids, including novel compounds, have been isolated from this plant, with some demonstrating cytotoxic activity mdpi.comnih.govuoa.grresearchgate.netuoa.gr.
Zizyphus spina-christi : The root bark of this species has been shown to contain lupeol, betulinaldehyde, betulin, and betulinic acid researchgate.netorientjchem.orgafricaresearchconnects.comorientjchem.orgnih.gov.
Bupleurum flavum : The aerial parts of this plant have yielded new this compound-type triterpenoids, specifically lup-20(29)-en-3α,28-diol and lup-20(29)-en-3α,28,30-triol, along with known compounds like betulin and betulinic acid nih.govtandfonline.comunimi.itresearchgate.net. This was the first report of this compound-type triterpenes in the Bupleurum genus tandfonline.com.
Potentilla discolor : The whole plant has been found to contain new C-27-carboxylated-lupane-triterpenoid derivatives plos.orgscite.ainih.govfigshare.comkisti.re.kr.
Phoradendron wattii : Triterpenes isolated from this plant have been evaluated for their effects on leukemia cell lines nih.govnih.govresearchgate.net.
Table 1: Selected Plant Species and their this compound-Type Triterpenoids
| Plant Family | Species | This compound-Type Triterpenoids Found |
| Betulaceae | Alnus glutinosa | Lupeol, Lupenone, Betulin, Betulinic acid nih.gov |
| Celastraceae | Euonymus carnosus | Various new and known this compound-type triterpenoids nih.govacs.orgscispace.comacs.orgresearchgate.net |
| Leguminosae | Acacia mellifera | (20R)-3-oxolupan-30-al, (20S)-3-oxolupan-30-al, (20R)-28-hydroxylupen-30-al-3-one, and others mdpi.comresearchgate.net |
| Rhamnaceae | Zizyphus spina-christi | Lupeol, Betulinaldehyde, Betulin, Betulinic acid researchgate.netorientjchem.orgafricaresearchconnects.comorientjchem.orgnih.gov |
| Apiaceae | Bupleurum flavum | Lup-20(29)-en-3α,28-diol, Lup-20(29)-en-3α,28,30-triol, Betulin, Betulinic acid nih.govtandfonline.comunimi.itresearchgate.net |
| Rosaceae | Potentilla discolor | New C-27-carboxylated-lupane-triterpenoid derivatives plos.orgscite.ainih.govfigshare.comkisti.re.kr |
| Santalaceae | Phoradendron wattii | 3α,24-dihydroxylup-20(29)-en-28-oic acid, 3α,23-dihydroxy-30-oxo-lup-20(29)-en-28-oic acid, and others nih.govresearchgate.net |
Specific Tissues and Organs for this compound Accumulation
This compound-type triterpenoids are not uniformly distributed throughout the plant. Their accumulation is often concentrated in specific tissues and organs, which can vary between species.
Bark: The bark of many trees is a particularly rich source of these compounds. For instance, the bark of Alnus glutinosa is a known source of betulin and other this compound triterpenes nih.gov. Similarly, the stem bark of Acacia mellifera and the root bark of Zizyphus spina-christi are where these compounds are predominantly found mdpi.comorientjchem.orgafricaresearchconnects.comorientjchem.orgnih.gov.
Stems: The stems of Euonymus carnosus have been extensively studied and found to contain a high concentration and diversity of this compound-type triterpenoids nih.govacs.orgscispace.comacs.orgresearchgate.net.
Leaves: In some species, such as Eleutherococcus sessiliflorus, the leaves are the primary site of accumulation for this compound-type triterpenoids frontiersin.org.
Roots: The roots, particularly the root bark, can also be a significant reservoir for these compounds, as seen in Zizyphus spina-christi researchgate.netorientjchem.orgafricaresearchconnects.comorientjchem.org.
Aerial Parts: For some herbaceous plants like Bupleurum flavum, the entire aerial parts are harvested for the extraction of this compound triterpenoids nih.govtandfonline.comunimi.itresearchgate.net.
Table 2: Plant Tissue Specificity of this compound-Type Triterpenoid (B12794562) Accumulation
| Plant Species | Tissue/Organ of Accumulation |
| Alnus glutinosa | Bark nih.gov |
| Euonymus carnosus | Stems nih.govacs.orgscispace.comacs.orgresearchgate.net |
| Acacia mellifera | Stem Bark mdpi.com |
| Zizyphus spina-christi | Root Bark researchgate.netorientjchem.orgafricaresearchconnects.comorientjchem.orgnih.gov |
| Bupleurum flavum | Aerial Parts nih.govtandfonline.comunimi.itresearchgate.net |
| Potentilla discolor | Whole Plant plos.orgscite.ainih.govfigshare.comkisti.re.kr |
| Eleutherococcus sessiliflorus | Leaves frontiersin.org |
Fungal and Microbial Producers of this compound Triterpenoids
While plants are the most well-known source, certain fungi and microorganisms are also capable of producing this compound-type triterpenoids. These microbial systems are of growing interest for biotechnological production of these valuable compounds.
Inonotus obliquus : This medicinal mushroom, commonly known as Chaga, is a known producer of various triterpenoids, including those with a this compound skeleton.
Cunninghamella blakesleeana : This fungal species is noted for its high conversion rates in the biotransformation of this compound-type triterpenoids thescipub.com.
Armillaria luteo-virens : Similar to Cunninghamella blakesleeana, this fungus exhibits a high capacity for converting this compound-type triterpenoids thescipub.com.
Rhodotorula mucilaginosa : This yeast has been identified as a promising species for the biotransformation of betulin into betulone (B1248025) thescipub.com. It is recognized for its ability to produce carotenoid pigments nih.govwikipedia.orgresearchgate.net.
Yarrowia lipolytica : This oleaginous yeast is being engineered as a platform for the production of various terpenoids, including lupeol and betulinic acid nih.govnih.govfrontiersin.org. Its ability to naturally produce high levels of acetyl-CoA, a precursor for terpenoid synthesis, makes it an attractive host for metabolic engineering frontiersin.org.
Table 3: Fungal and Microbial Producers of this compound-Type Triterpenoids
| Fungal/Microbial Species | This compound-Type Triterpenoid Association |
| Inonotus obliquus | Producer of various triterpenoids, including this compound-type. |
| Cunninghamella blakesleeana | High conversion rate in biotransformation of this compound-type triterpenoids thescipub.com. |
| Armillaria luteo-virens | High conversion rate in biotransformation of this compound-type triterpenoids thescipub.com. |
| Rhodotorula mucilaginosa | Biotransformation of betulin to betulone thescipub.com. |
| Yarrowia lipolytica | Engineered for the production of lupeol and betulinic acid nih.govnih.govfrontiersin.org. |
Biosynthesis Pathways of Lupane Triterpenoids
General Isoprenoid Pathway to Squalene (B77637)
Triterpenoids are synthesized from C30 skeletons, which are biosynthesized via the isoprenoid pathway. tandfonline.com In plants, the cytosolic mevalonate (B85504) (MVA) pathway is the primary route for producing the precursors for triterpenoid (B12794562) biosynthesis. nih.govnih.gov This pathway provides the fundamental five-carbon (C5) building blocks that are sequentially assembled into the C30 precursor of lupane (B1675458), squalene. mdpi.com
The mevalonate pathway is responsible for generating isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal C5 precursors for all isoprenoids. wikipedia.orgnrel.gov The pathway commences with acetyl-CoA and proceeds through several enzymatic steps to produce (R)-mevalonate. wikipedia.org This intermediate is then phosphorylated twice and subsequently decarboxylated to yield IPP. wikipedia.orgyoutube.com IPP can be converted to its isomer DMAPP by the enzyme IPP isomerase. nrel.gov
The key steps in the formation of these precursors are:
Phosphorylation of Mevalonate: Mevalonate is phosphorylated by mevalonate kinase to form mevalonate-5-phosphate. youtube.com
Second Phosphorylation: A second phosphate (B84403) group is added by phosphomevalonate kinase to yield mevalonate-5-pyrophosphate. youtube.com
Decarboxylation: Mevalonate diphosphate (B83284) decarboxylase catalyzes the final step to produce the C5 unit, isopentenyl pyrophosphate (IPP). researchgate.net
The biosynthesis of this compound triterpenoids begins with the fundamental building block, acetyl-coenzyme A (acetyl-CoA). nih.gov The MVA pathway, which occurs in the cytosol, utilizes acetyl-CoA as its sole carbon feedstock. wikipedia.orgresearchgate.net The initial steps involve the sequential condensation of three acetyl-CoA molecules. nrel.gov
The process unfolds as follows:
Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. wikipedia.orgyoutube.com
A third acetyl-CoA molecule is then added to acetoacetyl-CoA by HMG-CoA synthase, resulting in the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgyoutube.com
HMG-CoA is subsequently reduced by the enzyme HMG-CoA reductase (HMGR), the rate-limiting step of the MVA pathway, to produce mevalonate. mdpi.comwikipedia.orgbiorxiv.org
Farnesyl pyrophosphate (FPP), a C15 isoprenoid, is a critical intermediate and branching point in the biosynthesis of numerous compounds, including sesquiterpenes, sterols, and triterpenes. nih.govwikipedia.orgbrainkart.com It is formed by the sequential head-to-tail condensation of IPP and DMAPP units, a reaction catalyzed by prenyl transferases. wikipedia.orgnih.gov
The synthesis of FPP and its subsequent conversion to squalene involves the following steps:
Geranyl Pyrophosphate (GPP) Synthesis: Dimethylallyl pyrophosphate (DMAPP) is condensed with one molecule of isopentenyl pyrophosphate (IPP) to form the C10 compound geranyl pyrophosphate. nih.gov
Farnesyl Pyrophosphate (FPP) Synthesis: GPP is then condensed with a second molecule of IPP by FPP synthase to yield the C15 compound farnesyl pyrophosphate. nih.gov
Squalene Synthesis: The first committed step in triterpenoid synthesis is the head-to-head condensation of two molecules of FPP. nih.govbrainkart.com This reductive reaction is catalyzed by squalene synthase (SQS) and results in the formation of the C30 linear hydrocarbon, squalene. nih.govmdpi.combrainkart.com Squalene then serves as the direct precursor for the cyclization reactions that form the diverse triterpenoid skeletons. pnas.org
Enzymatic Cyclization and Functionalization
The linear squalene molecule undergoes a two-step enzymatic process to form the characteristic pentacyclic this compound structure and its derivatives. First, squalene is epoxidized, and then the resulting 2,3-oxidosqualene (B107256) is cyclized by specific enzymes. thescipub.com Subsequent modifications, primarily oxidations, are carried out by another class of enzymes to generate the vast diversity of this compound triterpenoids. thescipub.comnih.gov
The formation of the this compound skeleton is a pivotal step catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). thescipub.commdpi.com The process begins with the epoxidation of squalene to (3S)-2,3-oxidosqualene by squalene epoxidase (SE). researchgate.netresearchgate.net This epoxide is the universal precursor for the biosynthesis of both sterols and triterpenoids. thescipub.comnih.gov
OSCs catalyze a complex cascade of cyclization and rearrangement reactions initiated by the protonation of the epoxide ring of 2,3-oxidosqualene. nih.govmdpi.com For this compound synthesis, the substrate is folded into a "chair-chair-chair" conformation, leading to the formation of the dammarenyl C-20 cation intermediate. thescipub.commdpi.comresearchgate.net This cation undergoes further rearrangements and a final deprotonation step to yield the pentacyclic this compound structure. nih.gov
Lupeol (B1675499) synthase (LUS) is a specific type of OSC that produces lupeol, the primary precursor for most this compound-type triterpenoids. thescipub.comnih.gov The cyclization mechanism results in the formation of lupeol's characteristic five-membered E-ring. nih.gov Various OSCs have been identified in different plant species, some of which are multifunctional, producing a mixture of triterpene skeletons. nih.govresearchgate.net
| Enzyme (Gene) | Source Organism | Primary Product(s) |
|---|---|---|
| Lupeol Synthase (LUP1) | Arabidopsis thaliana | Lupeol (major), β-amyrin (minor) |
| Lupeol Synthase (LUP2) | Barbarea vulgaris | Lupeol |
| OSC3 | Medicago truncatula | Lupeol |
| QsOSC1 | Quercus suber | Lupeol |
| BgLUS | Bruguiera gymnorrhiza | Lupeol |
Following the formation of the basic this compound skeleton (e.g., lupeol), its structure is further diversified through oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs). thescipub.combeilstein-journals.org These heme-containing enzymes are responsible for the regio- and stereospecific oxidation of complex substrates, introducing functional groups such as hydroxyls, ketones, or carboxyl groups onto the triterpenoid core. beilstein-journals.orgnih.govbeilstein-journals.org This functionalization is a key factor in the structural and biological diversity of this compound derivatives. beilstein-journals.org
A prominent example of CYP-mediated functionalization in the this compound pathway is the oxidation of the C-28 methyl group of lupeol. thescipub.comnih.gov This process occurs in a stepwise manner, first yielding betulin (B1666924) (lup-20(29)-ene-3β,28-diol) and then further oxidizing to betulinic acid. nih.govresearchgate.netorientjchem.org The enzymes responsible for these oxidations belong to the CYP716 family. nih.govnih.gov These CYPs catalyze multiple oxidation rounds on the same carbon atom, converting the methyl group into a hydroxymethyl group (alcohol), then an aldehyde, and finally a carboxylic acid. beilstein-journals.orgbeilstein-journals.org
Heterologous Biosynthesis Systems for this compound Triterpenoids (e.g., Saccharomyces cerevisiae)
The production of this compound triterpenoids through metabolic engineering in microbial hosts, particularly the yeast Saccharomyces cerevisiae, has emerged as a promising alternative to extraction from plant sources. nih.govnih.gov Yeast is an advantageous host because its native mevalonate (MVA) pathway already synthesizes the universal triterpenoid precursor, 2,3-oxidosqualene. nih.govacs.org The core strategy involves introducing a heterologous pathway to divert this precursor towards the synthesis of specific this compound triterpenoids.
The foundational step is the expression of a plant-derived oxidosqualene cyclase (OSC), specifically a lupeol synthase (LUS), which catalyzes the cyclization of 2,3-oxidosqualene to form the characteristic pentacyclic this compound skeleton of lupeol. researchgate.net To produce more complex derivatives like betulin and betulinic acid, subsequent oxidative enzymes are required. This is achieved by co-expressing a cytochrome P450 monooxygenase (CYP) and a corresponding cytochrome P450 reductase (CPR). researchgate.net For instance, lupeol C-28 oxidase, a P450 enzyme, performs the stepwise oxidation of the C-28 methyl group on the lupeol backbone to produce betulin and then betulinic acid. nih.govresearchgate.net
A significant challenge in engineering S. cerevisiae is the competition for the 2,3-oxidosqualene substrate by the native lanosterol (B1674476) synthase (Erg7p), which directs the precursor towards ergosterol (B1671047) biosynthesis, essential for yeast viability. acs.org This competition limits the flux towards the desired this compound products. To overcome this, metabolic engineering strategies focus on redirecting the metabolic flow. One effective approach is to downregulate the expression or engineer the Erg7p enzyme to reduce its catalytic activity. acs.orgacs.org This modification leads to an accumulation of 2,3-oxidosqualene, making it more available for the heterologously expressed lupeol synthase and significantly increasing the final titer of this compound triterpenoids. acs.orgacs.org
Further enhancements have been achieved through combinatorial approaches, including optimizing the copy numbers of biosynthetic genes, strengthening the supply of cofactors like NADPH, and inhibiting competing pathways for the primary metabolite acetyl-CoA. acs.org Additionally, compartmentalization engineering, such as constructing the biosynthetic pathway within the peroxisome, has been used to facilitate the synthesis and storage of hydrophobic triterpenoids. nih.govacs.org These multi-faceted strategies have led to substantial increases in production, with reported titers reaching hundreds of milligrams and even grams per liter in optimized fermentation processes. nih.govacs.orgbiorxiv.org
| Product(s) | Key Engineering Strategies | Reported Titer | Reference |
|---|---|---|---|
| Betulinic Acid | Pathway construction, optimization of enzyme expression, downregulation of ERG7, inhibition of competing pathways, peroxisome compartmentalization, fermentation optimization. | 682.29 ± 8.16 mg/L | acs.org |
| Betulinic Acid and precursors | Re-engineered pathway, fed-batch cultivation with ethanol (B145695) excess in nitrogen-limited resting cell fermentation. | 182 mg/L (Betulinic Acid), 854 mg/L (Total Triterpenoids) | nih.gov |
| Betulinic Acid | Expression of Betula platyphylla lupeol C-28 oxidase (BPLO) and Arabidopsis ATR1, optimization of enzyme linker, fed-batch fermentation. | 205.74 mg/L | nih.gov |
| This compound-type triterpenoids | Engineering of lanosterol synthase (Erg7p) to reduce activity and increase precursor supply. | 3-fold increase compared to non-engineered Erg7p strain. | acs.org |
| Betulin, Betulin Aldehyde, Betulinic Acid | Minimally engineered chassis with modified Erg7, fed-batch fermentation. | > 6 g/L (Total Triterpenoids) | biorxiv.org |
Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis
The biosynthesis of this compound triterpenoids in plants is a tightly regulated process, controlled at both the transcriptional and post-transcriptional levels to manage the allocation of metabolic resources and respond to developmental and environmental cues.
Transcriptional Regulation
At the heart of transcriptional control are transcription factors (TFs), which bind to specific cis-regulatory elements in the promoter regions of biosynthetic genes, thereby activating or repressing their expression. researchgate.net The MYB (v-myb avian myeloblastosis viral oncogene homolog) family of TFs is one of the largest in plants and plays a crucial role in regulating secondary metabolism, including the biosynthesis of terpenoids. mdpi.comnih.gov
Research has identified specific MYB TFs that modulate the this compound biosynthetic pathway. For example, in birch (Betula platyphylla), a significant source of this compound triterpenoids, two R2R3-type MYB TFs, BpMYB21 and BpMYB61, have been characterized as regulators. nih.gov It was found that BpMYB21 acts as a positive regulator, and its overexpression in birch led to the up-regulation of key triterpenoid synthesis genes. nih.gov The promoters of crucial pathway genes, including lupeol synthase (BPW), contain MYB-binding sites, indicating direct regulation by these TFs. nih.gov Such TFs often work as part of a larger regulatory network, potentially interacting with other factors like basic helix-loop-helix (bHLH) TFs to fine-tune the expression of the entire pathway. nih.govmdpi.com This coordinated regulation ensures that multiple genes in the pathway are expressed in concert, enabling efficient production of the final compounds. mdpi.com
| Transcription Factor | Source Organism | Target Gene/Pathway | Regulatory Effect | Reference |
|---|---|---|---|---|
| BpMYB21 | Betula platyphylla | Triterpenoid synthesis genes (incl. Lupeol Synthase) | Positive (Upregulation) | nih.gov |
| BpMYB61 | Betula platyphylla | Triterpenoid synthesis genes | Negative (Downregulation) | nih.gov |
| SmMYB36 | Salvia miltiorrhiza | MEP pathway and downstream triterpenoid synthesis genes (e.g., SQS) | Positive (Upregulation) | researchgate.net |
Post-Transcriptional Regulation
Following transcription, gene expression can be further modulated at the post-transcriptional level. A key mechanism in this regulatory layer is mediated by microRNAs (miRNAs). ibcas.ac.cn MiRNAs are small, non-coding RNA molecules, typically 20-23 nucleotides in length, that play a vital role in gene silencing. researchgate.net After being transcribed and processed, a mature miRNA is incorporated into an RNA-induced silencing complex (RISC). youtube.com This complex then targets messenger RNA (mRNA) molecules that have complementary sequences. frontiersin.org Depending on the degree of complementarity, this binding can lead to the cleavage and degradation of the target mRNA or the repression of its translation into a protein, effectively downregulating gene expression. youtube.com
While the role of miRNAs in regulating various aspects of plant development and stress response is well-established, their specific involvement in controlling this compound biosynthesis is an area of active investigation. ibcas.ac.cn It is hypothesized that miRNAs could target the mRNAs of key biosynthetic enzymes (e.g., lupeol synthase, P450s) or transcription factors (e.g., MYBs) to provide another layer of sophisticated control over the pathway. Identifying the specific miRNAs that regulate the this compound pathway will be crucial for a complete understanding of its biological regulation and for developing advanced metabolic engineering strategies.
Advanced Methodologies for Extraction, Isolation, and Purification of Lupane Triterpenoids
Conventional Extraction Techniques
Conventional extraction methods remain fundamental in natural product chemistry for the initial recovery of lupane (B1675458) triterpenoids from plant materials. These techniques primarily rely on the solubility of the target compounds in various organic solvents.
Soxhlet extraction is a classic and exhaustive method that ensures a thorough extraction by continuously passing fresh, hot solvent over the sample material. This technique has been successfully used to extract this compound triterpenoids like lupenyl acetate (B1210297) and lupenone (B1675497) from the bark of Acacia dealbata using solvents of varying polarities, including n-hexane, dichloromethane, ethyl acetate, and ethanol (B145695). researchgate.netua.pt While effective, Soxhlet extraction can be time-consuming and may degrade thermolabile compounds due to prolonged exposure to heat. botanyjournals.com
Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of compounds in two immiscible liquid phases. It is often used as a subsequent purification step to partition the crude extract and separate compounds based on their polarity. For instance, after an initial extraction, LLE can be employed to separate more lipophilic triterpenoids from polar impurities. nih.govcjnmcpu.com
Ultrasonic-assisted extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent, which disrupts the plant cell walls and enhances the release of intracellular compounds. nih.govthaiscience.info This method offers significant advantages over traditional techniques, including reduced extraction times, lower solvent consumption, and increased extraction efficiency at lower temperatures, making it suitable for heat-sensitive this compound derivatives. myfoodresearch.com Studies have demonstrated its effectiveness in extracting triterpenoids like betulin (B1666924) and betulinic acid from birch bark. researchgate.net
Accelerated solvent extraction (ASE) , also known as pressurized liquid extraction (PLE), is a more modern technique that uses conventional solvents at elevated temperatures and pressures. nih.gov These conditions keep the solvent in a liquid state above its boiling point, which increases its solvating power and decreases its viscosity, allowing for better penetration into the sample matrix. This results in a more rapid and efficient extraction process with reduced solvent usage compared to methods like Soxhlet extraction. nih.govnih.gov
Chemical Synthesis and Semisynthesis of Lupane Derivatives
Strategies for Structural Diversification of the Lupane (B1675458) Skeleton
The semisynthetic derivatization of the this compound scaffold is primarily focused on several key reactive sites: the C-3 hydroxyl or keto group, the C-28 carboxyl or hydroxyl group, the C-20(29) double bond, and the A-ring. ufba.brresearchgate.net These modifications aim to alter the molecule's physicochemical properties, such as solubility and lipophilicity, and to introduce new pharmacophores that can interact with biological targets.
The C-3 hydroxyl group is a frequent target for structural modification due to its accessibility and reactivity. nih.gov
Esterification: Acylation of the C-3 hydroxyl group is a common strategy to produce a wide range of esters. nih.gov This can enhance the lipophilicity of the resulting derivatives. For instance, acylated analogs of betulinic acid have demonstrated improved antiplasmodial activity compared to the parent compound. ufba.br The introduction of various acyl groups, including those containing furancarbonyloxy, trans-p-caffeoyl, and trans-p-coumaroyl moieties, has been explored to potentially enhance cytotoxic effects. rsc.org
Sulfation: The introduction of a sulfate (B86663) group at the C-3 position can significantly increase the water solubility of this compound derivatives. nih.gov Sulfonation of the C-3 hydroxyl group, often following protection of other reactive sites, has been shown to yield compounds with potent biological activities. nih.gov For example, a C-3 sulfamate (B1201201) derivative of methyl betulinate exhibited high cytotoxic activity against several human tumor cell lines. nih.gov
Epimerization: The stereochemistry of the C-3 hydroxyl group can influence biological activity. Epimerization from the natural 3β-hydroxyl to the 3α-hydroxyl configuration can be achieved through oxidation to the C-3 ketone (betulonic acid) followed by stereoselective reduction. The orientation of this hydroxyl group has been shown to be a crucial factor in the biological activity of the resulting compounds.
Table 1: Examples of C-3 Position Modifications of the this compound Skeleton
| Modification Type | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| Esterification | Acyl chlorides, anhydrides | Ester | ufba.brnih.govrsc.org |
| Sulfation | SO3·pyridine complex | Sulfate | nih.govscribd.com |
| Epimerization | Oxidation then reduction | 3α-hydroxyl |
The C-28 position, typically a carboxyl group in betulinic acid or a primary hydroxyl group in betulin (B1666924), offers another key site for chemical manipulation. researchgate.netacs.org
Carboxyl Group Modification: The carboxylic acid at C-28 can be converted into a variety of functional groups, including esters, amides, and acid chlorides. ufba.brgoogle.com Amide derivatives, in particular, have shown promise as antitrypanosomal agents. ufba.br The formation of amides often involves the coupling of the C-28 carboxylic acid with various amines.
Methyl Ester Formation: Esterification of the C-28 carboxyl group to form a methyl ester is a common modification. nih.gov This can alter the polarity and bioavailability of the derivative.
Amine Dimerization: Dimerization strategies involving the C-28 position have been employed to create larger molecules with potentially enhanced biological activity. This can involve linking two this compound scaffolds through an amine-containing linker attached to the C-28 carboxyl groups.
Table 2: Examples of C-28 Position Derivatizations of the this compound Skeleton
| Modification Type | Starting Material | Resulting Functional Group | Reference |
|---|---|---|---|
| Carboxyl group modification (Amide) | Betulinic acid | Amide | ufba.br |
| Methyl ester formation | Betulinic acid | Methyl ester | nih.gov |
| Amine dimerization | Betulinic acid | Dimer with amine linker | ufba.br |
While less common than modifications at C-3 and C-28, functionalization at the C-27 position has yielded derivatives with interesting biological properties. Naturally occurring C-27-carboxylated this compound triterpenoids are rare. plos.orgscilit.comnih.govresearchgate.net
Carboxylation: The introduction of a carboxyl group at the C-27 position has been observed in novel this compound-triterpenoids isolated from Potentilla discolor. plos.orgscilit.comnih.govresearchgate.net These compounds, such as 3α-acetyl-19α-hydrogen-29-aldehyde-27-lupanoic acid, have demonstrated in vitro anti-proliferative activities against various cancer cell lines. plos.org The presence of a hydroxyl group at C-27 is also considered to play a crucial role in the cytotoxic effects of some this compound derivatives. rsc.org
The E-ring of the this compound skeleton can undergo various transformations, leading to significant structural diversification.
Unsaturated Ketones and Diketones: Aldol and Claisen condensations of betulone (B1248025) can produce α,β-unsaturated ketones and 1,3-diketones, respectively. nih.gov These reactive intermediates can be used for further synthetic elaborations.
Seco-lupanes: Oxidative cleavage of the bond between C-3 and C-4 can lead to the formation of 3,4-seco-lupane derivatives. researchgate.net For example, treatment of lupeol (B1675499) with lead tetraacetate followed by reduction can yield a 3,4-seco-lupane derivative. researchgate.net
Des-E-lupanes: More drastic rearrangements can lead to the formation of des-E-lupanes, where the E-ring is contracted or removed. For instance, a quasi-Favorskii rearrangement of a dibromoallobetulin derivative can result in a ring-contracted product. nih.gov
Fusing heterocyclic rings to the this compound skeleton is a well-established strategy to enhance biological activity. researchgate.netrsc.orgwikipedia.org Heterocyclic compounds are a cornerstone of medicinal chemistry, and their incorporation can introduce new pharmacophoric features and improve physicochemical properties. mdpi.commsesupplies.comopenmedicinalchemistryjournal.com
Nitrogen Heterocycles: A wide variety of nitrogen-containing heterocycles, such as isoxazoles, pyrazines, pyridines, and indoles, have been fused to the A-ring of the this compound skeleton. rsc.org For example, pyrazine (B50134) derivatives fused at the C-2 and C-3 positions of betulonic acid have been synthesized and evaluated for their biological activity. rsc.org
Azepane Derivatives: The seven-membered azepane ring can also be incorporated into the this compound structure, further expanding the chemical space of these derivatives. wikipedia.org
Pyrazine Derivatives: As mentioned, pyrazine-fused this compound derivatives have been a subject of interest. These compounds are often synthesized from betulonic acid and have shown promising activity against various pathogens. rsc.org
Glycosylation, the attachment of sugar moieties, is a key strategy to improve the water solubility and pharmacokinetic profiles of this compound triterpenoids, leading to the formation of saponin (B1150181) analogs. rsc.orgresearchgate.netmdpi.com
Sugar Conjugates: Monosaccharides like glucose, rhamnose, and mannose can be attached to the C-3 and/or C-28 positions of the this compound skeleton. researchgate.net This is often achieved through glycosylation reactions using activated sugar donors. researchgate.net These sugar conjugates can exhibit enhanced accumulation in cancer cells compared to their non-glycosylated counterparts. researchgate.net
Bidesmosides: Bidesmosidic saponins (B1172615) are derivatives that have sugar moieties attached at both the C-3 and C-28 positions. rsc.orgresearchgate.net The synthesis of these compounds can be challenging but has been achieved through stepwise glycosylation of betulin monodesmosides. nih.gov Bidesmosides are often highly cytotoxic and can be less toxic to normal cells compared to monodesmosides. researchgate.net
Biocatalytic Transformations and Bioconversions of this compound Triterpenoids
Biocatalysis has emerged as a valuable tool for the structural modification of this compound triterpenoids, offering a green and selective alternative to traditional chemical methods. nih.govdntb.gov.ua This approach utilizes enzymes or whole-cell systems to carry out specific transformations on the complex this compound scaffold, often with high regio- and stereoselectivity that can be challenging to achieve through conventional synthesis. nih.govdntb.gov.ua
Enzymatic Approaches for Regioselective and Stereoselective Modifications (e.g., Cytochrome P450 catalysis)
Cytochrome P450 (CYP) monooxygenases are a superfamily of enzymes that play a crucial role in the structural diversification of triterpenoids in plants. researchgate.netfrontiersin.org These enzymes are responsible for a wide array of oxidative reactions, including hydroxylation, oxidation, desaturation, and C-C bond cleavage, which decorate the initial triterpene scaffolds with various functional groups. frontiersin.orgmdpi.com
In the context of this compound triterpenoids, CYPs are instrumental in the biosynthesis of compounds like betulinic acid from lupeol. thescipub.comresearchgate.net The C-28 oxidation of the lupeol backbone to a carboxyl group is a key step catalyzed by P450 enzymes. mdpi.comthescipub.comresearchgate.net For instance, CYP716A175 has been identified as a key enzyme that catalyzes the C-28 oxidation of lupeol, leading to the formation of betulinic acid. mdpi.com
Researchers have also identified novel CYP enzymes with specific catalytic activities on the this compound skeleton. A study on Crataegus pinnatifida (Hawthorn) led to the discovery of a multifunctional CYP enzyme that catalyzes C-2α hydroxylation on oleanane-, ursane-, and this compound-type pentacyclic triterpenoids. nih.gov This discovery opens up possibilities for producing new, bioactive this compound derivatives. The majority of P450s identified to act on plant pentacyclic triterpenes belong to the CYP716 family, although members of the CYP51, CYP71, CYP72, CYP87, CYP88, and CYP93 families also participate in these modifications. frontiersin.org
The use of isolated P450 enzymes for biotransformation can be challenging due to their dependence on cofactors like NAD(P)H and their heme-based nature. thescipub.com Therefore, whole-cell systems are often preferred for practical applications. thescipub.com
Table 1: Examples of Cytochrome P450 Enzymes in this compound Triterpenoid (B12794562) Modification
| Enzyme Family | Specific Enzyme | Source Organism | Substrate(s) | Product(s) | Reference |
| CYP716 | CYP716A175 | Malus domestica (Apple) | Lupeol | Betulinic acid | mdpi.com |
| Not Specified | Novel CYP enzyme | Crataegus pinnatifida (Hawthorn) | This compound-type triterpenoids | 2α-hydroxylated this compound derivatives | nih.gov |
Whole-Cell Biotransformation Systems for this compound Derivative Production (e.g., Fungal, bacterial, plant cell cultures)
Whole-cell biotransformation leverages the enzymatic machinery of microorganisms and plant cells to modify this compound triterpenoids. This approach is often more practical than using isolated enzymes, as the cells provide the necessary cofactors and environment for the enzymatic reactions to occur. thescipub.com
Fungal Biotransformation:
Fungi are particularly effective biocatalysts for the transformation of this compound compounds, demonstrating a wide range of oxidative reactions. thescipub.comufpr.br Several fungal species have been successfully employed to produce derivatives of betulinic acid and betulonic acid. For example, fungi such as Arthrobotrys, Chaetophoma, and Colletotrichum have been shown to selectively oxidize this compound substrates at positions C-3, C-7, C-15, C-25, and C-30. ufpr.br
Cunninghamella species are also well-studied for their ability to biotransform this compound triterpenoids. Cunninghamella blakesleeana has been used for the one-step microbial transformation of betulin to betulinic acid. mdpi.com Furthermore, Circinella muscae and Cunninghamella echinulata have been utilized to generate hydroxylated and acetylated derivatives of betulinic acid. ull.es Specifically, C. muscae can catalyze regioselective hydroxylation and carbonylation at C-3, C-7, C-15, and C-21, while C. echinulata can catalyze C-1, C-7, and C-26 regioselective hydroxylation and acetylation. ull.es
The fungus Chaetomium longirostre has been shown to transform betulin into seco-lupane derivatives and betulonic acid into hydroxylated products. capes.gov.bracs.org The biotransformation of betulonic acid by Rhizopus arrhizus has yielded a variety of new compounds through hydroxylation, acetylation, oxygenation, and glycosylation reactions. acs.org
Table 2: Examples of Fungal Biotransformation of this compound Triterpenoids
| Fungal Species | Substrate | Major Products | Reference |
| Arthrobotrys sp. | Betulonic acid | 3-oxo-7β-hydroxylup-20(29)-en-28-oic acid, 3-oxo-7β,15α-dihydroxylup-20(29)-en-28-oic acid, 3-oxo-7β,30-dihydroxylup-20(29)-en-28-oic acid | ufpr.br |
| Colletotrichum sp. | Betulinic acid, Betulonic acid | 3-oxo-15α-hydroxylup-20(29)-en-28-oic acid | ufpr.br |
| Chaetophoma sp. | Betulonic acid, Betulinic acid | 3-oxo-25-hydroxylup-20(29)-en-28-oic acid, Betulonic acid | ufpr.br |
| Cunninghamella blakesleeana | Betulin | Betulinic acid | mdpi.com |
| Circinella muscae | Betulinic acid | Hydroxylated and carbonylated derivatives at C-3, C-7, C-15, and C-21 | ull.es |
| Cunninghamella echinulata | Betulinic acid | Hydroxylated and acetylated derivatives at C-1, C-7, and C-26 | ull.es |
| Chaetomium longirostre | Betulin, Betulonic acid | Seco-lupane and hydroxylated derivatives | capes.gov.bracs.org |
| Rhizopus arrhizus | Betulonic acid | Hydroxylated, acetylated, oxygenated, and glycosylated derivatives | acs.org |
Bacterial Biotransformation:
While fungi have been more extensively studied, bacteria also possess the capability to transform this compound triterpenoids. For instance, Bacillus megaterium has been reported to convert betulinic acid into betulonic acid. ufpr.br
Plant Cell Culture Biotransformation:
Plant cell suspension cultures offer a controlled and sustainable platform for producing and modifying complex natural products. helsinki.fitandfonline.com Cell cultures of Nicotiana tabacum and Catharanthus roseus have been used for the biotransformation of semi-synthetic betulonic acid derivatives. helsinki.fi These cultures were able to produce various oxidized and glycosylated products. helsinki.fi The use of cyclodextrins was found to be crucial for solubilizing the hydrophobic this compound substrates in the aqueous culture medium. helsinki.fi Catharanthus roseus was specifically chosen for its rich diversity of biosynthetic enzymes, particularly cytochrome P450s. helsinki.fi
Isotopic Labeling for Mechanistic and Metabolic Studies (e.g., Deuterated and tritiated this compound analogues)
Isotopically labeled compounds are indispensable tools for elucidating metabolic pathways and studying the mechanisms of action of bioactive molecules. lucerna-chem.ch In the context of this compound triterpenoids, the synthesis of deuterated and tritiated analogues has provided valuable insights.
The synthesis of selectively deuterated and tritiated this compound derivatives has been undertaken to investigate their cytotoxic mechanisms. iaea.orgresearchgate.net For example, 30-oxo-[29-²H₂]lup-20(29)-en-28-oic acid and 2β-[31-²H₃]methoxy-3-oxolupan-20(29)-en-28-oic acid are deuterated analogues of highly cytotoxic this compound derivatives that have been synthesized for further study. researchgate.net Similarly, selectively labeled [3α-²H] and [3α-³H] methyl 3β-acetoxy-21,22-dioxolup-18-en-28-oates have been prepared. iaea.org
These labeled compounds allow researchers to trace the metabolic fate of the parent compound within biological systems. By using techniques like mass spectrometry and nuclear magnetic resonance (NMR), the incorporation and transformation of the isotopic label can be monitored, providing a detailed picture of metabolic processes. lucerna-chem.chepj-conferences.org Stable isotope labeling is a powerful method for identifying drug metabolites, as the labeled compounds retain the physicochemical properties of the parent molecule but are easily distinguishable by mass spectrometry. lucerna-chem.ch
Spectroscopic and Analytical Characterization of Lupane Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate structures of lupane (B1675458) triterpenoids. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity and spatial arrangement of atoms within the molecule.
One-dimensional NMR spectra, including ¹H-NMR and ¹³C-NMR, offer fundamental information about the chemical environment of individual protons and carbons in a this compound derivative.
The ¹H-NMR spectrum of a this compound compound typically displays signals for multiple methyl groups, which appear as singlets in the upfield region of the spectrum. For instance, in the ¹H-NMR spectrum of a new nor-lupane triterpene, five methyl signals were observed at δ 0.77, 0.85, 0.94, 0.96, and 1.07 ppm. scielo.br Protons attached to carbons bearing heteroatoms, such as hydroxyl groups, or those in the vicinity of double bonds, will resonate at lower fields. For example, the proton at C-3 in lupeol (B1675499), which is attached to a hydroxyl-bearing carbon, appears as a doublet of doublets at δ 3.20. isca.me Olefinic protons, such as those of the exocyclic double bond at C-20(29) common in many this compound triterpenes, typically appear between δ 4.5 and 5.0 ppm. isca.me
The ¹³C-NMR spectrum provides information on the number and type of carbon atoms present in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their substituents. In this compound triterpenes, the 30 carbon atoms of the skeleton give rise to a complex spectrum. For example, in lupenone (B1675497), the carbonyl carbon at C-3 resonates at δ 212.8 ppm, while the olefinic carbons of the exocyclic double bond appear at δ 150.4 and 108.8 ppm. isca.me The chemical shifts of the methyl groups typically fall in the range of δ 14-30 ppm. nih.gov Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used in conjunction with ¹³C-NMR to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. scielo.br
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Triterpenoids.
| Atom | Lupenone (¹³C) isca.me | Lupeol (¹³C) isca.me | Betulinic Acid (¹³C) isca.me | Elesesterpene A (¹H) nih.gov | Elesesterpene A (¹³C) nih.gov |
|---|---|---|---|---|---|
| 1 | 39.6 | 38.7 | 38.7 | - | 79.2 |
| 2 | 34.2 | 27.4 | 27.4 | - | - |
| 3 | 218.3 | 79.0 | 79.0 | - | 172.9 |
| 4 | 47.4 | 38.8 | 38.8 | - | - |
| 5 | 54.9 | 55.3 | 55.3 | - | - |
| 20 | 150.4 | 151.6 | 150.9 | - | 150.7 |
| 29 | - | - | - | 1.74 (s) | 19.6 |
| 30 | 109.8 | 108.6 | 109.3 | 4.65 (s), 4.86 (s) | 110.0 |
Note: This table presents a selection of chemical shifts for illustrative purposes. Complete assignments can be found in the cited literature.
Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous structural elucidation of complex molecules like this compound triterpenoids. These experiments reveal correlations between nuclei, allowing for the assembly of the molecular structure piece by piece.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the context of this compound derivatives, COSY spectra are used to establish the connectivity of protons within the individual rings of the pentacyclic structure. For example, correlations between H-1/H₂-2, H-5/H₂-6/H₂-7, and H-9/H-11/H₂-12 have been observed in the COSY spectrum of elesesterpene A, helping to define fragments of the triterpenoid (B12794562) framework. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This is a powerful tool for assigning the signals in the ¹H-NMR spectrum to their corresponding carbons in the ¹³C-NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu This technique is crucial for connecting the different spin systems established by COSY and for determining the placement of quaternary carbons and functional groups. For instance, HMBC correlations of the methyl protons H₃-23 and H₃-24 to C-4, and of H-1 and H₂-2 to C-3, were instrumental in identifying a 3,4-lactone ring in elesesterpene A. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. This provides critical information about the relative stereochemistry of the molecule. In the study of elesesterpene A, NOESY correlations of H-1/H-5/H-9/H₃-27 and H-11/H₃-26 were used to infer the α-orientation of H-1 and the β-orientation of H-11. nih.gov
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is a soft ionization technique that is particularly useful for determining the accurate mass of a molecule, which in turn allows for the calculation of its molecular formula. For example, the molecular formula of elesesterpene A was established as C₃₀H₄₆O₆ based on a positive HRESI-MS ion peak at m/z 503.3360 ([M+H]⁺). nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable this compound derivatives. The electron ionization (EI) mass spectra obtained from GC-MS provide characteristic fragmentation patterns that can be used for structural identification. The fragmentation of this compound-type triterpenoids is complex and often involves cleavages of the pentacyclic ring system. researchgate.net For instance, characteristic fragments at m/z 191, 203, 217, 221, 235, and 249 have been proposed for this compound-type pentacyclic triterpenoids. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.
In the analysis of this compound compounds, IR spectroscopy can readily identify key functional groups:
Hydroxyl (-OH) groups : A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of an O-H stretching vibration. libretexts.org
Carbonyl (C=O) groups : The presence of a strong absorption band in the range of 1670-1760 cm⁻¹ suggests a carbonyl group. The exact position of this band can provide clues about the type of carbonyl functionality, such as a ketone, aldehyde, or carboxylic acid. libretexts.org For example, the IR spectrum of a this compound derivative with a carbonyl group showed an absorption band at 1704 cm⁻¹. nih.gov
Alkene (C=C) groups : A C=C stretching vibration typically appears in the region of 1620-1680 cm⁻¹. libretexts.org The exocyclic double bond common in many lupanes can be identified in this region.
C-H bonds : Absorptions due to C-H stretching in alkanes are typically observed between 2850 and 3000 cm⁻¹. libretexts.org
Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound Derivatives.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Alcohol | O-H stretch | 3200-3600 (broad) |
| Ketone | C=O stretch | 1705-1725 |
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |
| C=O stretch | 1700-1725 | |
| Alkene | =C-H stretch | 3010-3100 |
| C=C stretch | 1620-1680 | |
| Alkane | C-H stretch | 2850-2960 |
Note: The exact positions of IR absorptions can be influenced by the molecular environment.
X-ray Crystallographic Analysis for Absolute Stereochemical Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed electron density map of the molecule, revealing the precise positions of all atoms in space.
For complex molecules like this compound triterpenoids with multiple chiral centers, X-ray crystallography provides unambiguous proof of the relative and absolute configuration. For example, the absolute configuration of elesesterpenes A and B was definitively established by single-crystal X-ray diffraction. nih.gov This technique is particularly valuable when other spectroscopic methods cannot provide a conclusive assignment of stereochemistry.
Optical Rotatory Dispersion (ORD) Spectroscopy for Chiral Center Determination
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral compound as a function of the wavelength of light. wikipedia.org The resulting ORD curve can provide valuable information about the stereochemistry of the molecule, particularly in the vicinity of chromophores that absorb light.
The "Cotton effect" is a characteristic feature of an ORD curve in the region of an absorption band, where the optical rotation undergoes a rapid change, often crossing the zero-rotation axis. libretexts.org The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of the chiral centers near the chromophore. libretexts.org For this compound triterpenoids containing a carbonyl group, which has a weak absorption in the UV region, ORD can be a useful tool for stereochemical assignments. The ORD of 17β-carboxylic acids of the lupene series has been studied, demonstrating the application of this technique to this compound derivatives. rsc.org
Biological Activities and Mechanistic Investigations of Lupane Triterpenoids
Structure-Activity Relationship (SAR) Studies of Lupane (B1675458) Derivatives
The biological efficacy of this compound triterpenoids is intricately linked to their chemical structure. Modifications at various positions on the this compound skeleton can profoundly influence their cytotoxic and anti-proliferative activities.
The A-ring , particularly at the C-2 and C-3 positions, has been a frequent target for structural modifications. The introduction of an electronegative substituent at the C-2 position has been shown to be a determinant for cytotoxicity. For instance, the presence of a keto function at C-3 has been demonstrated to enhance the differentiation-inducing activities of some this compound triterpenoids. nih.gov Furthermore, the incorporation of amino groups at various positions can markedly improve cytotoxicity. researchgate.net Mono-amino derivatives have exhibited potency 2-6 times higher than the parent compound, betulinic acid, while bis-amino analogues have shown inhibitory effects with IC50 values 10-100 times lower. researchgate.net
Modifications to the E-ring have also yielded compounds with enhanced activity. The introduction of an unsaturated ketone or diketone function in the E-ring of betulin (B1666924) and betulinic acid derivatives has been associated with in vitro cytotoxic activity against tumor cell lines.
The C-28 position is another critical site for derivatization. The presence of a hydroxyl group at C-28 appears to be necessary for the expression of cytotoxicity in certain this compound derivatives. nih.gov The synthesis of amides and conjugates with di- and polymethylenepolyamines at this position has resulted in compounds with high cytotoxic activity against a panel of cancer cell lines. mdpi.com
The following table summarizes the structure-activity relationships of selected this compound derivatives:
| Compound/Derivative | Modification | Effect on Biological Activity | Reference |
| Mono-amino derivatives of Betulinic Acid | Incorporation of an amino group | 2-6 times higher cytotoxicity than betulinic acid | researchgate.net |
| Bis-amino derivatives of Betulinic Acid | Incorporation of two amino groups | 10-100 times lower IC50 values than betulinic acid | researchgate.net |
| 3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid (T1m) | Methoxylation at C-3 | Improved inhibition of leukemia cell lines compared to the parent compound | nih.gov |
| This compound amides and polyamine conjugates | Modification at C-28 | High cytotoxic activity against various cancer cell lines | mdpi.com |
| 3-O-chloroacetylbetulinic acid and 28-O-chloroacetylbetulin | Chloroacetylation at C-3 and C-28 respectively | Dose-dependent antiproliferative action | nih.gov |
Anti-Cancer and Anti-Proliferative Mechanisms
The anti-cancer properties of this compound triterpenoids are multifaceted, involving the induction of programmed cell death, interference with key signaling pathways, and the inhibition of metastasis.
Induction of Programmed Cell Death (Apoptosis)
A primary mechanism by which this compound derivatives exert their anti-cancer effects is through the induction of apoptosis, a form of programmed cell death. This process is orchestrated through a series of molecular events:
Reactive Oxygen Species (ROS) Generation: Many this compound triterpenoids can induce the production of ROS within cancer cells. nih.gov This increase in oxidative stress can damage cellular components, including mitochondria, leading to the initiation of the apoptotic cascade. nih.gov
Mitochondrial Membrane Potential (MMP) Disruption: The accumulation of ROS can lead to the loss of mitochondrial membrane potential. nih.gov This disruption is a critical event in the intrinsic pathway of apoptosis, as it leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.govuni.lu
Modulation of Pro- and Anti-Apoptotic Proteins (BCL-2, EGFR): this compound derivatives can modulate the expression and function of key proteins that regulate apoptosis. They have been shown to downregulate the expression of anti-apoptotic proteins like BCL-2 and upregulate the expression of pro-apoptotic proteins such as Bax. nih.govuni.lu This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane. Furthermore, some derivatives have shown the potential to act as possible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in cancer cells and involved in cell survival pathways. nih.gov
Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. uni.lu this compound triterpenoids have been shown to induce the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3. uni.lu Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govuni.lu
Kinase Inhibition Pathways
While direct inhibition of specific kinases is not a prominently reported mechanism of action for this compound triterpenoids, their ability to modulate signaling pathways that are heavily reliant on kinase activity is well-documented. For instance, the interference with the PI3K/Akt pathway, as discussed below, indirectly affects the activity of the serine/threonine kinase Akt.
Anti-Metastatic Effects
Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. This compound triterpenoids have demonstrated the ability to inhibit key processes involved in metastasis.
Inhibition of Cancer Cell Migration: Lupeol (B1675499), a prominent this compound triterpene, has been shown to inhibit the migratory potential of colorectal cancer cells. nih.gov This effect is crucial in preventing the initial step of the metastatic cascade. The inhibition of cell migration has also been observed in breast cancer cells treated with this compound derivatives. nih.gov The suppression of cancer cell invasion is another critical anti-metastatic effect, which has been linked to the downregulation of matrix metalloproteinases (MMPs). nih.gov Specifically, the expression of MMP-9, an enzyme that degrades the extracellular matrix and facilitates invasion, has been shown to be suppressed by this compound treatment. nih.gov
Interference with Intracellular Signaling Molecules and Transcription Factors
This compound triterpenoids can exert their anti-cancer effects by modulating various intracellular signaling pathways and transcription factors that are often dysregulated in cancer:
NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in inflammation, cell survival, and proliferation. Constitutive activation of NF-κB is common in many cancers. Lupeol has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of its target genes that promote tumor growth. nih.gov
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. This compound-type triterpenes have demonstrated the ability to modulate this pathway. nih.gov For example, lupeol can inhibit the activation of PI3K and the subsequent phosphorylation of Akt, leading to the suppression of downstream pro-survival signals. nih.gov
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is involved in embryonic development and tissue homeostasis, and its aberrant activation is linked to the development of several cancers. This compound-type triterpenes have been shown to modulate this pathway, contributing to their anti-cancer effects. nih.gov
Anti-Viral Activity and Associated Mechanisms
In addition to their anti-cancer properties, this compound triterpenoids and their derivatives have exhibited promising anti-viral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza A virus.
The mechanisms underlying their anti-viral effects are varied and virus-specific. For instance, certain this compound derivatives have been identified as inhibitors of HIV-1 integrase, an enzyme essential for the integration of the viral DNA into the host genome. nih.gov Other derivatives have been shown to interfere with the early stages of the viral life cycle, such as preventing the binding of virions to host cell receptors or inhibiting viral entry. Some A-seco-lupane derivatives have demonstrated the ability to prevent the binding of influenza A virions to host cells.
Anti-HIV-1 Activity
This compound-type triterpenoids have demonstrated significant potential as multi-target inhibitors of HIV-1 replication. nih.govresearchgate.net These compounds can interfere with various stages of the viral life cycle, offering an advantage in overcoming drug resistance. nih.govresearchgate.net
Certain this compound triterpenoids exhibit a promiscuous inhibitory profile, acting on multiple steps in the HIV-1 replication cycle. nih.govresearchgate.net For instance, LPT12 has been found to inhibit reverse transcription, integration, viral transcription, Gag protein production, and the maturation of new viral particles. nih.govresearchgate.net Similarly, Betulone (B1248025) targets all of these stages. nih.gov Other related compounds have more specific targets. LPT38 primarily acts on integration, viral transcription, and Gag production, while LPT42 targets reverse transcription, viral transcription, and Gag production. nih.govresearchgate.net
The inhibitory actions of these compounds have been quantified in various studies. For example, 2-Acetoxyalphitolic acid and 3-acetoxyalphitolic acid have shown anti-HIV-1 reverse transcriptase activity with IC50 values of 116.9 and 16.3 μg/mL, respectively. nih.gov
Table 1: Anti-HIV-1 Activity of Selected this compound Triterpenoids
| Compound | Target in HIV-1 Replication Cycle |
|---|---|
| LPT12 | Reverse transcription, integration, viral transcription, Gag production, maturation |
| LPT38 | Integration, viral transcription, Gag production |
| LPT42 | Reverse transcription, viral transcription, Gag production |
| Betulone | Reverse transcription, integration, viral transcription, Gag production, maturation |
| 3-Oxo-lup-20(29)-en-28-al | Integration, viral transcription, Gag production |
| 28-Acetoxy-3β-hydroxy-lup-20(29)-en-30-al | Reverse transcription, viral transcription, Gag production |
Anti-Microbial and Anti-Parasitic Activity
This compound triterpenoids have shown a broad spectrum of activity against various microorganisms, including bacteria, fungi, protozoa, and mycobacteria.
Several this compound-type triterpenoids have demonstrated notable antibacterial properties. For instance, Lup-20(29)-en-3α, 23-diol has been effective against Escherichia coli ATCC 25922 and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 64-2048 µM. mfu.ac.th Another compound, 3β,6β,16β-trihydroxylup-20(29)-ene, isolated from Combretum leprosum, has shown antibacterial action against Staphylococcus aureus. nih.gov This same compound also displayed synergistic effects when combined with antibiotics like gentamicin (B1671437) and amikacin (B45834) against a multi-drug resistant strain of Escherichia coli. nih.govscite.ai
A new derivative, lup-20(29)-en-3β-O-(3'-β-hydroxy) palmitate, exhibited significant activity against Pseudomonas aeruginosa with a MIC of 7.81 μg/ml. nih.gov The well-known this compound triterpenoid (B12794562), lupeol, has shown remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 3.9 μg/ml. nih.gov Furthermore, 3-(Z)-cis coumaroylbetulin and 30-hydroxylup-20(29)-en-3β-ol were found to be active against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov
Table 2: Anti-Bacterial Activity of Selected this compound Triterpenoids
| Compound | Bacterial Strain | MIC |
|---|---|---|
| Lup-20(29)-en-3α, 23-diol | Escherichia coli ATCC 25922, Pseudomonas aeruginosa | 64-2048 µM |
| lup-20(29)-en-3β-O-(3'-β-hydroxy) palmitate | Pseudomonas aeruginosa | 7.81 μg/ml |
| Lupeol | Methicillin-resistant Staphylococcus aureus | 3.9 μg/ml |
The anti-fungal properties of this compound triterpenoids have also been investigated. Lupeol has demonstrated significant activity against Aspergillus fumigatus and Candida albicans, with MIC values of 0.24 and 3.9 μg/ml, respectively. nih.gov Additionally, extracts containing 3-(Z)-cis coumaroylbetulin and 30-hydroxylup-20(29)-en-3β-ol were active against the fungi Microsporum gypseum and Trichophyton mentagrophytes. nih.gov The proposed mechanisms for the anti-fungal action of such compounds include the disruption of the plasma membrane and inhibition of cell wall formation. mdpi.com
Table 3: Anti-Fungal Activity of Selected this compound Triterpenoids
| Compound | Fungal Strain | MIC |
|---|---|---|
| Lupeol | Aspergillus fumigatus | 0.24 μg/ml |
| Lupeol | Candida albicans | 3.9 μg/ml |
This compound triterpenoids have emerged as promising candidates for the development of new anti-protozoal drugs. The compound 3β,6β,16β-trihydroxylup-20(29)-ene, isolated from Combretum leprosum, has shown significant activity against intracellular amastigotes of Leishmania (L.) amazonensis. nih.gov Treatment with this compound at a concentration of 109 μM for 96 hours resulted in an 80% reduction in the survival index of the parasites within macrophages, without causing cytotoxicity to the host cells. nih.gov Ultrastructural analysis revealed that the this compound triterpene induced morphological changes in the parasites, including cytosolic vacuolization, the formation of lipid bodies, and mitochondrial swelling. nih.gov Molecular docking studies have suggested that this compound may have a strong affinity for DNA topoisomerase. researchgate.net
Furthermore, this compound-type triterpenes such as betulin, betulinaldehyde, betulinic acid, betulone, and lupeol, isolated from the bark of black alder (Alnus glutinosa), have demonstrated activity against Toxoplasma gondii. nih.gov The presence of a ketone function at C3 and the oxidation level at C28 on the this compound scaffold appear to be important for this antiparasitic activity. nih.gov
The potential of this compound-type triterpenes against Mycobacterium tuberculosis has been an area of active research. nih.gov Modifications to the this compound scaffold, such as the introduction of an azepane moiety, have been shown to improve activity against M. tuberculosis. nih.gov Azepanobetulin, for instance, has been identified as a lead compound against isoniazid-resistant strains. nih.gov
Molecular docking studies suggest that the antimycobacterial mechanism of action of these azepano-triterpenoids may involve the inhibition of tuberculosinyl adenosine (B11128) transferase (Rv3378c). nih.gov Another proposed mechanism is the inhibition of rhamnose biosynthesis, a crucial process for the formation of the mycobacterial cell wall. nih.gov
Anti-Inflammatory Properties and Pathways
This compound triterpenoids possess significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.
Two specific this compound-type triterpenoids, 3α,11α-dihydroxy-23-oxo-lup-20(29)-en-28-oic acid and 3α,11α,23-trihydroxy-lup-20(29)-en-28-oic acid, have been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and high mobility group box 1 (HMGB1). scielo.brscielo.brplu.mx This suppression is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages. scielo.brscielo.brplu.mx
Lupeol also exerts its anti-inflammatory effects by modulating several key inflammatory mediators. nih.gov It has been shown to inhibit the activity of nuclear factor (NF)-κB and reduce the levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Furthermore, lupeol decreases the phosphorylation of signal transducer and activator of transcription 1 (STAT-1). nih.gov
Anti-Adipogenic Properties
This compound triterpenoids have demonstrated notable anti-adipogenic properties, positioning them as potential agents in the management of obesity and related metabolic disorders. Their mechanisms of action primarily involve the modulation of key transcription factors and signaling pathways that govern adipocyte differentiation and lipid accumulation.
Betulinic acid , a prominent this compound triterpenoid, has been identified as a peroxisome proliferator-activated receptor gamma (PPARγ) antagonist. researchgate.netnih.gov PPARγ is a master regulator of adipogenesis, and its activation is crucial for the differentiation of preadipocytes into mature fat cells. By antagonizing PPARγ, betulinic acid effectively inhibits adipogenesis. researchgate.netnih.gov Studies have shown that betulinic acid treatment down-regulates the expression of several adipogenic markers. researchgate.net In human mesenchymal stem cells (hMSCs), betulinic acid has been observed to decrease adipogenesis by reducing the activity of glycerol-3-phosphate dehydrogenase, a key enzyme in triglyceride synthesis, and diminishing intracellular lipid accumulation. peerj.comresearchgate.net Furthermore, it has been found to suppress the post-transcriptional secretion of adiponectin and leptin, two important adipokines. peerj.comresearchgate.net Interestingly, betulinic acid also promotes brown adipocyte characteristics, indicated by an increase in the ratio of small lipid droplets and enhanced glucose uptake. peerj.com This is accompanied by the upregulation of brown adipocyte markers such as PPARγ coactivator one alpha (PGC-1α) and uncoupling protein 1 (UCP-1). peerj.com
Another well-studied this compound triterpenoid, lupeol , also exhibits significant anti-adipogenic effects. In 3T3-L1 adipocytes, lupeol treatment has been shown to reduce the expression of fatty acid-binding protein 4 (FABP4) and PPARγ. nih.gov FABP4 is essential for the transport of fatty acids into adipocytes. By downregulating these key adipogenic regulators, lupeol effectively reverts the inflammatory and adipogenic markers that are enhanced during adipocyte hypertrophy. nih.gov The anti-inflammatory effects of lupeol contribute to its protective action against adipocyte hypertrophy, a condition characterized by the enlargement of fat cells and associated with metabolic dysfunction. nih.gov
The collective evidence from these studies underscores the potential of this compound triterpenoids to counteract adipogenesis through multiple mechanisms, including the direct inhibition of key adipogenic transcription factors and the modulation of cellular processes related to lipid metabolism and inflammation.
Research Findings on Anti-Adipogenic Properties of this compound Triterpenoids
| Compound | Model System | Key Findings | Reference |
| Betulinic acid | 3T3-L1 adipocytes, human mesenchymal stem cells (hMSCs) | Acts as a PPARγ antagonist, inhibits adipocyte differentiation, decreases lipid accumulation, down-regulates adipogenic markers, suppresses adiponectin and leptin secretion, and promotes brown adipocyte characteristics. | researchgate.netnih.govpeerj.comresearchgate.net |
| Lupeol | 3T3-L1 adipocytes | Reduces the expression of FABP4 and PPARγ, reverts inflammatory and adipogenic markers in hypertrophied adipocytes, and protects against adipocyte hypertrophy. | nih.gov |
Enzyme Modulation and Inhibition (e.g., Xanthine (B1682287) oxidase)
This compound triterpenoids have been shown to modulate the activity of various enzymes, with a notable focus on their inhibitory effects against xanthine oxidase. Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout.
Research has identified several this compound triterpenoids with significant xanthine oxidase inhibitory activity. For instance, a new nor-lupane triterpene, 28-O-β-D-glucopyranosyl ester of platanic acid, isolated from Tetracera scandens, displayed concentration-dependent inhibition of xanthine oxidase. In the same study, another isolated compound demonstrated more potent inhibitory activity than the positive control, allopurinol, with an IC50 value of 1.9 µM compared to allopurinol's 2.5 µM.
Beyond xanthine oxidase, other this compound derivatives have been investigated for their effects on different enzymes. For example, derivatives of betulonic acid have been synthesized and evaluated for their α-glucosidase inhibitory activity. This enzyme is involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.
The ability of this compound triterpenoids to interact with and inhibit specific enzymes highlights their potential as lead compounds for the development of therapeutic agents targeting enzyme-driven pathologies. The structural diversity within the this compound family offers a rich scaffold for further investigation and optimization of enzyme inhibitory activities.
This compound Triterpenoids as Enzyme Inhibitors
| Compound/Extract | Target Enzyme | Observed Effect |
| 28-O-β-D-glucopyranosyl ester of platanic acid | Xanthine Oxidase | Significant concentration-dependent inhibition |
| Unnamed this compound triterpenoid from Tetracera scandens | Xanthine Oxidase | Potent inhibition with an IC50 value of 1.9 µM |
| Betulonic acid derivatives | α-Glucosidase | Inhibitory activity |
Future Perspectives and Research Directions in Lupane Triterpenoid Chemistry
Rational Design and Synthesis of Novel Lupane (B1675458) Derivatives with Enhanced Efficacy and Selectivity
The inherent biological activities of natural this compound triterpenoids, while significant, often present limitations such as low bioavailability and moderate potency. nih.gov Consequently, a primary focus of future research is the rational design and synthesis of novel derivatives with improved pharmacological profiles. This involves targeted chemical modifications of the this compound scaffold to enhance efficacy and selectivity towards specific biological targets.
A key strategy in this endeavor is the modification of specific positions on the triterpenoid (B12794562) skeleton, such as the C-3, C-28, and C-20 positions. For instance, simple structural modifications, including esterifications at C-3 of the this compound skeleton, have been shown to yield derivatives with improved activity against leukemia cell lines. nih.gov One study demonstrated that a methoxy-substituted derivative, 3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid (T1m), exhibited a lower IC50 value on the K562 cell line compared to its precursor. nih.gov
Another approach involves the synthesis of conjugates by linking the this compound core to other bioactive molecules. For example, rhodamine-conjugated this compound-type triterpenes have been synthesized, demonstrating significantly enhanced cytotoxicity. mdpi.com Derivatives incorporating rhodamine B and rhodamine 101, linked via homopiperazine (B121016) and piperazine (B1678402) linkers to betulinic acid, showed potent activity against A2780 ovarian carcinoma cells with EC50 values as low as 0.016 and 0.019 μM, respectively. mdpi.com These conjugates also exhibited selectivity between malignant and non-malignant cells. mdpi.com
Furthermore, the synthesis of 3,4-seco-lupane triterpene derivatives has been explored to target tumor angiogenesis and induce apoptosis in triple-negative breast cancer. nih.gov By using chiisanogenin (B1258925) as a lead compound and connecting it to indole (B1671886) groups via a dibromoalkane bridge, a highly active compound (I-27) was identified with an IC50 value of 1.02 μM against MDA-MB-231 cells. nih.gov The design of these novel derivatives is often guided by structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity. nih.govsinica.edu.tw
| Compound Name | Modification | Biological Activity |
| 3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid (T1m) | Methoxylation at C-3 | Improved activity against leukemia cell lines (K562) nih.gov |
| Rhodamine B conjugate of betulinic acid | Conjugation with rhodamine B via a homopiperazine linker | Enhanced cytotoxicity against A2780 ovarian carcinoma cells (EC50 = 0.016 μM) mdpi.com |
| Rhodamine 101 conjugate of betulinic acid | Conjugation with rhodamine 101 via a homopiperazine linker | Enhanced cytotoxicity against A2780 ovarian carcinoma cells (EC50 = 0.019 μM) mdpi.com |
| Compound I-27 (indole derivative of chiisanogenin) | 3,4-seco-lupane with an indole group | High cytotoxicity against MDA-MB-231 triple-negative breast cancer cells (IC50 = 1.02 μM) nih.gov |
Elucidation of Novel Molecular Targets and Comprehensive Mechanistic Insights
While the anticancer and other pharmacological effects of this compound triterpenoids are well-documented, a complete understanding of their molecular mechanisms of action is still evolving. Future research will focus on identifying novel molecular targets and elucidating the intricate signaling pathways through which these compounds exert their effects.
This compound-type triterpenes are known to modulate multiple signaling pathways implicated in cancer, including NF-κB, Wnt/β-catenin, and PI3K/Akt. nih.gov For instance, lupeol (B1675499) has been shown to have hepato-protective activities by restoring the levels of hepatic enzymes and reducing oxidative stress. nih.gov A novel derivative of betulinic acid, SYK023, has been found to suppress lung cancer growth by triggering endoplasmic reticulum (ER) stress, leading to apoptosis. nih.gov This compound also affects the expression of cell cycle-related genes, downregulating cyclins and upregulating cyclin-dependent kinase inhibitors. nih.gov
Molecular docking studies have provided insights into the potential binding of this compound derivatives to specific protein targets. For example, the derivative T1m showed favorable binding energies for the anti-apoptotic protein Bcl-2 and the epidermal growth factor receptor (EGFR). nih.gov Betulin (B1666924) itself has been identified as a multi-target inhibitor of several protein kinases, including ABL1, CK1ε, GSK-3α/β, JAK3, NEK6, and VEGFR2. mdpi.com Molecular docking has shown that betulin can fit within the ATP binding site of ABL1 tyrosine kinase. mdpi.com
Recent studies have also identified CD73, an enzyme that generates immunosuppressive adenosine (B11128), as a novel target for betulinic acid derivatives. nih.gov Optimization of the lead compound led to the discovery of a betulinic acid carbamate (B1207046) derivative, ZM514, with enhanced inhibitory potency against CD73. nih.gov These findings highlight the potential of this compound triterpenoids in immuno-oncology.
| This compound Derivative | Molecular Target/Pathway | Biological Effect |
| Lupeol | Hepatic enzymes, antioxidant systems | Hepato-protective activity nih.gov |
| SYK023 | Endoplasmic Reticulum (ER) stress, cell cycle proteins | Apoptosis and suppression of lung cancer growth nih.gov |
| T1m | Bcl-2, EGFR | Potential anti-leukemic activity nih.gov |
| Betulin | ABL1, CK1ε, GSK-3α/β, JAK3, NEK6, VEGFR2 | Multi-target protein kinase inhibition mdpi.com |
| ZM514 | CD73 | Inhibition of adenosine production, potential for cancer immunotherapy nih.gov |
Optimization of Biosynthetic Pathways and Biocatalytic Processes for Sustainable this compound Production
The natural abundance of many bioactive this compound triterpenoids is often low, limiting their large-scale production for clinical applications. nih.gov Therefore, a significant area of future research is the optimization of biosynthetic pathways and the development of biocatalytic processes for their sustainable production.
The biosynthesis of this compound triterpenoids begins with the cyclization of 2,3-oxidosqualene (B107256) by lupeol synthase (LUS) to form lupeol. researchgate.net Subsequent oxidation steps, catalyzed by cytochrome P450 enzymes, lead to the formation of betulin and betulinic acid. nih.govproquest.com Understanding the genetics and regulation of these pathways is crucial for their manipulation. Researchers have identified and characterized key enzymes, such as 2,3-oxidosqualene cyclases, involved in the production of lupeol. nih.govproquest.com
Metabolic engineering of microorganisms offers a promising alternative to chemical synthesis for the production of this compound triterpenoids. nih.gov Strategies include the overexpression of rate-limiting enzymes, balancing the metabolic flux between the triterpenoid biosynthetic pathway and other cellular pathways, and improving the availability of cofactors. nih.gov For example, the oleaginous yeast Yarrowia lipolytica is being explored as a microbial cell factory for the production of hydrophobic compounds like betulinic acid due to its ability to supply sufficient precursors for terpene synthesis. researchgate.net
Biocatalysis, using whole cells or isolated enzymes, provides a green and efficient method for the modification of this compound triterpenoids. nih.govresearchgate.net Microbial transformations can be used to introduce hydroxyl groups and other functionalities at specific positions on the this compound skeleton, leading to the synthesis of novel derivatives. researchgate.net Furthermore, enzymatic synthesis can be employed for the production of betulinic acid from the more abundant and less expensive betulin. nih.govnih.gov
| Enzyme/Process | Function | Application |
| Lupeol Synthase (LUS) | Cyclization of 2,3-oxidosqualene to lupeol | Key enzyme in the biosynthesis of the this compound skeleton researchgate.net |
| Cytochrome P450 Enzymes | Oxidation of lupeol to betulin and betulinic acid | Crucial for the synthesis of bioactive this compound triterpenoids nih.govproquest.com |
| Metabolic Engineering in Yeast | Heterologous production of this compound triterpenoids | Sustainable and scalable production of compounds like betulinic acid nih.govresearchgate.net |
| Microbial Biotransformation | Specific chemical modifications of the this compound skeleton | Generation of novel derivatives with potentially enhanced bioactivity researchgate.net |
Development of Advanced Analytical Techniques for Comprehensive this compound Profiling and Quantitative Analysis
The development of advanced analytical techniques is essential for the comprehensive profiling and quantitative analysis of this compound triterpenoids in complex matrices, such as plant extracts and biological samples. This is crucial for quality control, pharmacokinetic studies, and understanding the distribution of these compounds in nature.
High-performance liquid chromatography (HPLC) coupled with various detectors is a widely used technique for the analysis of this compound triterpenoids. nih.gov A validated HPLC-diode-array detection (DAD) method has been developed for the quantitative analysis of lupeol in the ethanolic extracts of medicinal plants. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of triterpenoid composition in plant extracts. umtm.cz
For the structural elucidation of novel this compound derivatives, a combination of spectroscopic techniques is employed. These include one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). nih.govfrontiersin.org These methods allow for the unambiguous determination of the chemical structure and stereochemistry of new compounds.
Future research in this area will likely focus on the development of more sensitive and high-throughput analytical methods. This could include the use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for the simultaneous quantification of multiple this compound triterpenoids. Such methods would be invaluable for metabolomic studies aimed at understanding the diversity and distribution of these compounds in different plant species and for monitoring their metabolic fate in biological systems.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography-Diode-Array Detection (HPLC-DAD) | Quantitative analysis of lupeol in plant extracts nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of triterpenoid composition in plant extracts umtm.cz |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) | Structural elucidation of novel this compound derivatives nih.govfrontiersin.org |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the elemental composition and structure of new compounds nih.gov |
Q & A
Basic Research Questions
Q. What sampling methodologies are most appropriate for studying agricultural practices in Lupane, and how can researchers ensure representativeness?
- Methodological Answer: Purposive sampling is widely used in this compound to target specific groups (e.g., "doers" vs. "non-doers" of agricultural practices) . To ensure representativeness:
- Define clear inclusion criteria (e.g., exposure to promoted practices).
- Stratify samples by demographic variables (e.g., gender, land size).
- Use triangulation with mixed methods (e.g., household surveys + focus groups) to validate findings .
- Table 1: Sampling Techniques in this compound Studies
| Method | Sample Size (Binga/Lupane) | Purpose |
|---|---|---|
| In-Depth Interviews | 72 (48/24) | Explore individual decision-making |
| Focus Group Discussions | 24 (16/8) | Capture community-level perceptions |
| Key Informant Interviews | 10 (6/4) | Contextualize institutional factors |
Q. How should researchers design mixed-methods studies integrating qualitative and quantitative data in this compound's context?
- Methodological Answer:
- Qualitative: Conduct IDIs and FGDs to explore motivations and barriers to adopting practices . Use thematic coding (e.g., NVivo) to identify patterns.
- Quantitative: Pair with household surveys to measure adoption rates and correlate variables (e.g., yield vs. practice type). Ensure statistical tests account for small sample sizes (e.g., Fisher’s exact test) .
- Integration: Use joint displays to map qualitative themes onto quantitative trends, ensuring methodological coherence .
Q. What are the key considerations for ensuring ethical compliance in field research involving human participants in this compound?
- Methodological Answer:
- Obtain informed consent with clear explanations in local languages.
- Ensure anonymity for sensitive topics (e.g., land disputes).
- Secure approval from institutional review boards (IRBs) and local authorities .
- Address power dynamics (e.g., gender imbalances in participant selection) through community engagement .
Advanced Research Questions
Q. How can researchers address contradictions between self-reported adoption of agricultural practices and observational data in this compound studies?
- Methodological Answer:
- Triangulation: Cross-validate self-reports with field observations or satellite imagery.
- Data Logging: Use time-stamped GPS data to track practice implementation .
- Bias Mitigation: Apply social desirability scales to adjust self-reported data .
- Example: In this compound, discrepancies arose where farmers overreported compost use; soil nutrient tests revealed lower adoption .
Q. What statistical approaches are recommended for analyzing non-normal distributions in small-sample studies typical of this compound's rural settings?
- Methodological Answer:
- Use non-parametric tests (e.g., Mann-Whitney U for comparing two groups).
- Apply bootstrapping to estimate confidence intervals with limited data.
- For multivariate analysis, employ permutation tests to avoid normality assumptions .
- Table 2: Statistical Methods for Small Samples
| Scenario | Recommended Test | Software Implementation |
|---|---|---|
| Comparing two independent groups | Mann-Whitney U | R (wilcox.test) |
| Correlating ordinal variables | Spearman’s rank correlation | SPSS (Nonparametric Corr) |
Q. How can systematic review methodologies be adapted to synthesize heterogeneous studies on natural resource management in this compound?
- Methodological Answer:
- Search Strategy: Use Boolean operators in databases (PubMed, Web of Science) and regional repositories (e.g., African Journals Online) .
- Inclusion Criteria: Prioritize studies with clear experimental designs and reproducibility (e.g., detailed methods sections) .
- Risk of Bias: Apply Cochrane Collaboration tools to assess field study quality (e.g., selection bias in purposive sampling) .
- Synthesis: Use narrative synthesis for qualitative studies and meta-analysis for quantitative data (if homogeneity exists) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
